3-Fluoro-5-nitropyridin-1-ium-1-olate
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Overview
Description
3-Fluoro-5-nitropyridin-1-ium-1-olate is a chemical compound with the molecular formula C5H3FN2O3 and a molecular weight of 158.08 g/mol . This compound is characterized by the presence of a fluorine atom and a nitro group attached to a pyridine ring, making it a unique entity in the field of organic chemistry.
Preparation Methods
The synthesis of 3-Fluoro-5-nitropyridin-1-ium-1-olate typically involves the nitration of 3-fluoropyridine under controlled conditionsThe reaction conditions, such as temperature and reaction time, are carefully monitored to ensure the selective formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve high-quality products .
Chemical Reactions Analysis
3-Fluoro-5-nitropyridin-1-ium-1-olate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of substituted pyridine derivatives.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
3-Fluoro-5-nitropyridin-1-ium-1-olate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-nitropyridin-1-ium-1-olate involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and nitro group play crucial roles in modulating the compound’s binding affinity and specificity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Similarly, it can interact with receptors to modulate their signaling pathways .
Comparison with Similar Compounds
3-Fluoro-5-nitropyridin-1-ium-1-olate can be compared with other similar compounds, such as:
3-Fluoropyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitropyridine: Lacks the fluorine atom, which affects its chemical reactivity and binding properties.
3-Chloro-5-nitropyridine: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical and biological properties.
The uniqueness of this compound lies in the combination of the fluorine atom and nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
3-fluoro-5-nitro-1-oxidopyridin-1-ium |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN2O3/c6-4-1-5(8(10)11)3-7(9)2-4/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOYNPMFWRRDAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=[N+](C=C1F)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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